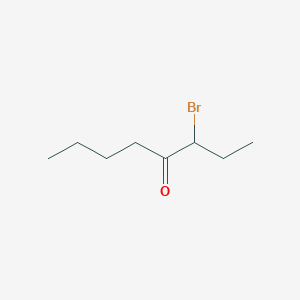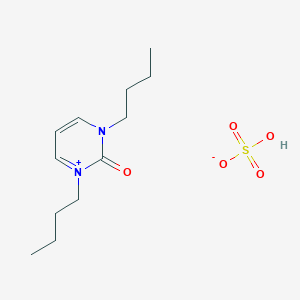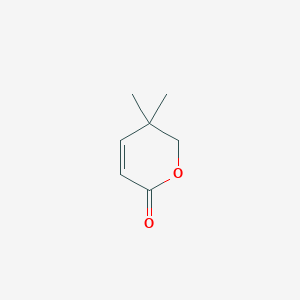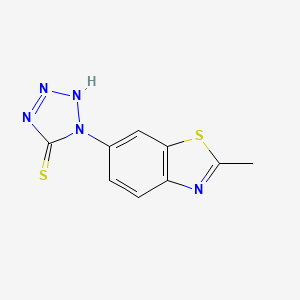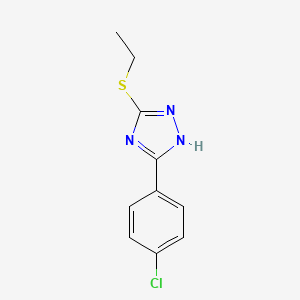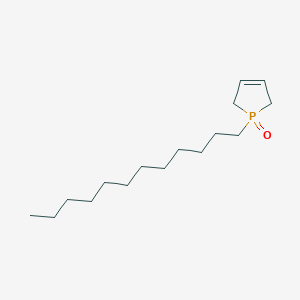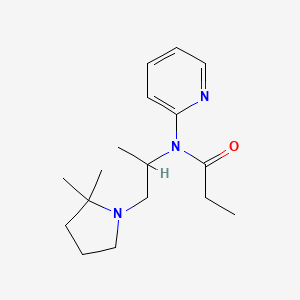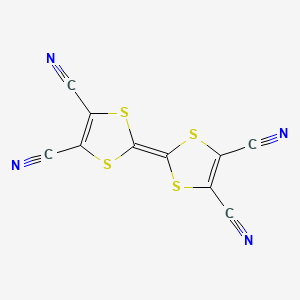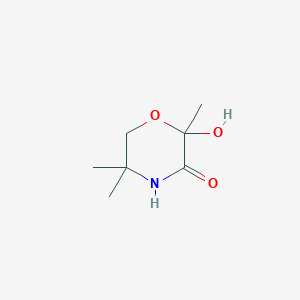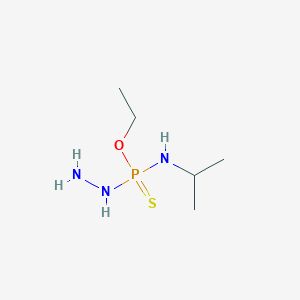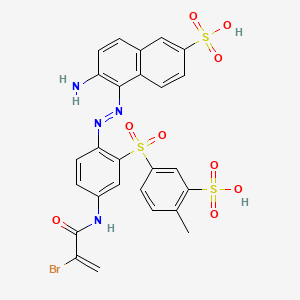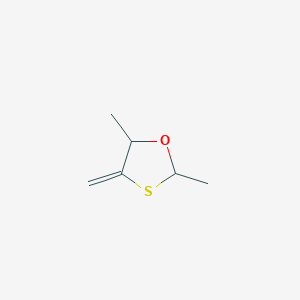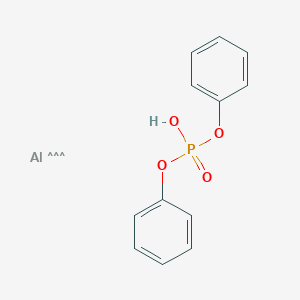
Triethyl hept-4-ene-1,1,7-tricarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triethyl hept-4-ene-1,1,7-tricarboxylate is an organic compound with the molecular formula C14H22O6 It is a triester derivative of hept-4-ene-1,1,7-tricarboxylic acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of triethyl hept-4-ene-1,1,7-tricarboxylate typically involves the esterification of hept-4-ene-1,1,7-tricarboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The general reaction scheme is as follows:
Hept-4-ene-1,1,7-tricarboxylic acid+3C2H5OHH2SO4Triethyl hept-4-ene-1,1,7-tricarboxylate+3H2O
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of azeotropic distillation can help remove water formed during the reaction, driving the equilibrium towards the formation of the ester.
Análisis De Reacciones Químicas
Types of Reactions
Triethyl hept-4-ene-1,1,7-tricarboxylate can undergo various chemical reactions, including:
Oxidation: The double bond in the hept-4-ene moiety can be oxidized to form epoxides or diols.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The ester groups can undergo nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation or osmium tetroxide (OsO4) for dihydroxylation.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Ammonia or amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Epoxides or diols.
Reduction: Triethyl hept-4-ene-1,1,7-triol.
Substitution: Amides or other ester derivatives.
Aplicaciones Científicas De Investigación
Triethyl hept-4-ene-1,1,7-tricarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, resins, and plasticizers.
Mecanismo De Acción
The mechanism of action of triethyl hept-4-ene-1,1,7-tricarboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The ester groups can undergo hydrolysis to release the corresponding carboxylic acid, which may exert biological effects through various pathways.
Comparación Con Compuestos Similares
Similar Compounds
Triethyl citrate: Another triester with similar ester groups but different carbon backbone.
Triethyl 2-methylglutarate: Similar ester functionality with a different alkene position.
Propiedades
Número CAS |
55309-86-9 |
|---|---|
Fórmula molecular |
C16H26O6 |
Peso molecular |
314.37 g/mol |
Nombre IUPAC |
triethyl hept-4-ene-1,1,7-tricarboxylate |
InChI |
InChI=1S/C16H26O6/c1-4-20-14(17)12-10-8-7-9-11-13(15(18)21-5-2)16(19)22-6-3/h7-8,13H,4-6,9-12H2,1-3H3 |
Clave InChI |
NJMOTNYDLICCMO-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CCC=CCCC(C(=O)OCC)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


